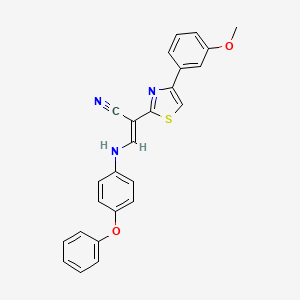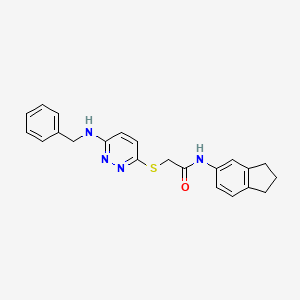
(E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile, commonly known as MT-21, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MT-21 is a member of the thiazole family, which is a class of heterocyclic compounds that contain both sulfur and nitrogen atoms in their ring structure.
Scientific Research Applications
Photodynamic Therapy Potential
- Photodynamic Therapy Application : A study by Pişkin, Canpolat, and Öztürk (2020) elaborates on the potential use of similar compounds in photodynamic therapy, particularly in treating cancer. The study highlights the significance of certain compounds' fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Cytotoxicity and Anticancer Applications
- Cytotoxicity Against Cancer Cells : Hassan, Hafez, and Osman (2014) discuss the synthesis of compounds with similar structural features, which were then screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This study demonstrates the potential of these compounds as anticancer agents (Hassan, Hafez, & Osman, 2014).
Antimicrobial Properties
- Antimicrobial Activity : Research by Vinusha et al. (2015) on imino-4-methoxyphenol thiazole derived Schiff base ligands shows moderate activity against bacteria and fungi, suggesting potential applications in antimicrobial treatments (Vinusha, Shivaprasad, Chandan, & Begum, 2015).
Material Science Applications
- Nonlinear Optical Limiting : Anandan et al. (2018) describe the use of similar thiophene dyes for optoelectronic devices. These compounds are shown to be effective in protecting human eyes and optical sensors, and stabilizing light sources in optical communications (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : Khaled and Amin (2009) investigate the use of thiazole derivatives for inhibiting corrosion of mild steel in sulfuric acid solutions. Their study indicates the potential of such compounds in corrosion prevention applications (Khaled & Amin, 2009).
properties
IUPAC Name |
(E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-phenoxyanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2S/c1-29-23-9-5-6-18(14-23)24-17-31-25(28-24)19(15-26)16-27-20-10-12-22(13-11-20)30-21-7-3-2-4-8-21/h2-14,16-17,27H,1H3/b19-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHIGKUPBQPEEF-KNTRCKAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)OC4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)OC4=CC=CC=C4)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2838057.png)


![6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-isopropyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2838063.png)


![4-[cyclohexyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2838068.png)
![4-methyl-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2838071.png)
![3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl chloride](/img/structure/B2838074.png)
![Diethyl[4-(methylamino)butyl]amine](/img/structure/B2838075.png)
![methyl 4-{[4-(2,6-difluorobenzoyl)-3-methyl-2-oxo-3,4-dihydro-1(2H)-quinoxalinyl]methyl}benzenecarboxylate](/img/structure/B2838076.png)
![methyl N-[4-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)phenyl]carbamate](/img/structure/B2838077.png)
